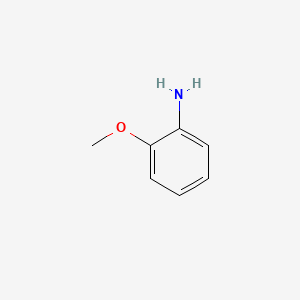

![molecular formula C5H10ClNO B1430975 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 1414958-33-0](/img/structure/B1430975.png)

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUJPECOKQPLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-33-0 | |

| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Strategic Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of Bridged Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, bridged bicyclic scaffolds have garnered significant attention as bioisosteres for commonly employed heterocyclic motifs. The 6-oxa-3-azabicyclo[3.1.1]heptane core, in particular, has emerged as a compelling achiral, rigid morpholine surrogate. Its unique three-dimensional structure can impart improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to parent drug molecules, making it a valuable building block for the development of next-generation therapeutics.[1]

This in-depth technical guide provides a comprehensive overview of a robust and scalable synthetic route to 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. The presented methodology is grounded in established chemical principles and supported by field-proven insights, offering researchers and drug development professionals a practical and reliable pathway to this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 6-Oxa-3-azabicyclo[3.1.1]heptane, reveals a strategic pathway originating from readily available and inexpensive starting materials. The core of this strategy involves the construction of a key oxetane intermediate, followed by a series of functional group manipulations and a crucial intramolecular cyclization to form the bicyclic core. Subsequent deprotection and salt formation yield the desired hydrochloride salt.

Caption: Retrosynthetic analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane HCl.

Detailed Synthetic Protocol

The following multi-step synthesis is a robust and scalable method for the preparation of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

PART 1: Synthesis of the Free Base: 6-Oxa-3-azabicyclo[3.1.1]heptane

This synthesis is adapted from the validated procedure for the corresponding hydrotosylate salt, which shares the same free base intermediate.

Step 1: Synthesis of 3-(Benzyloxy)oxetane-3-carbonitrile

The synthesis commences with the reaction of epichlorohydrin with sodium cyanide, followed by protection of the resulting alcohol with a benzyl group. This sequence provides the key oxetane nitrile intermediate. The choice of the benzyl protecting group is strategic due to its stability under a range of reaction conditions and its facile removal in the final step via hydrogenolysis.

Step 2: Synthesis of (3-(Benzyloxy)oxetan-3-yl)methanamine

The nitrile functional group of 3-(benzyloxy)oxetane-3-carbonitrile is reduced to a primary amine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. The complete reduction of the nitrile is crucial for the success of the subsequent steps.

Step 3: Synthesis of N-Benzyl-N-((3-(benzyloxy)oxetan-3-yl)methyl)prop-2-en-1-amine

The primary amine is then subjected to a double alkylation. It is first reacted with an allyl halide (e.g., allyl bromide) to introduce the prop-2-en-1-yl group, which is essential for the subsequent intramolecular cyclization. A second benzylation step protects the secondary amine, preventing side reactions and facilitating the desired cyclization.

Step 4: Synthesis of 5-Benzyl-2-oxa-5-azabicyclo[4.1.1]octan-6-ol

This step involves a key intramolecular aminomercuration reaction. The alkene moiety of the substrate is activated by a mercury(II) salt (e.g., mercury(II) acetate), followed by nucleophilic attack by the tertiary amine. This reaction proceeds with high diastereoselectivity to form the bicyclic alcohol.

Step 5: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane

The hydroxyl group of the bicyclic alcohol is converted into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis, forming the oxa-bridge and yielding the protected 6-oxa-3-azabicyclo[3.1.1]heptane core.

Step 6: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane (Free Base)

The final step in the synthesis of the free base is the removal of the N-benzyl protecting group. This is most effectively and cleanly achieved by catalytic hydrogenolysis. The use of a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere cleaves the benzyl group, affording the desired 6-oxa-3-azabicyclo[3.1.1]heptane.

Caption: Overall synthetic workflow for the free base.

PART 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard and reliable procedure that enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.

Experimental Protocol:

-

Dissolution: Dissolve the purified 6-Oxa-3-azabicyclo[3.1.1]heptane free base in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether are commonly employed for this purpose.

-

Acidification: To the stirred solution, slowly add a solution of hydrogen chloride in a compatible organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. The addition should be performed at a controlled temperature, typically 0 °C, to ensure controlled precipitation and minimize side reactions.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period after the addition is complete to ensure full precipitation.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration. The filter cake is washed with a small amount of the cold, anhydrous solvent to remove any residual impurities.

-

Drying: The purified this compound is dried under vacuum to remove all traces of solvent.

Self-Validating System:

-

Purity Assessment: The purity of the final hydrochloride salt should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis. The disappearance of the free base signals and the appearance of the corresponding salt signals in the NMR spectra, along with elemental analysis data that matches the theoretical values, will confirm the successful formation of the desired product.

-

Yield Calculation: The overall yield of the multi-step synthesis and the yield of the final salt formation step should be calculated to evaluate the efficiency of the process.

Quantitative Data Summary

While specific yields for each step can vary based on reaction scale and optimization, the following table provides representative data for a similar synthesis of a bridged bicyclic amine, highlighting the efficiency of the described transformations.

| Step | Transformation | Typical Yield (%) |

| 1 | Cyanation & Benzylation | 75-85 |

| 2 | Nitrile Reduction | 80-90 |

| 3 | Dialkylation | 65-75 |

| 4 | Intramolecular Aminomercuration | 70-80 |

| 5 | Intramolecular Cyclization | 85-95 |

| 6 | N-Benzyl Deprotection | 90-98 |

| 7 | Hydrochloride Salt Formation | >95 |

Conclusion and Future Perspectives

The synthesis of this compound presented in this guide offers a reliable and scalable route to a valuable building block for medicinal chemistry. The strategic use of protecting groups and a key intramolecular cyclization reaction ensures high efficiency and stereocontrol. The detailed protocol and the underlying scientific rationale provide a solid foundation for researchers to produce this compound in sufficient quantities for drug discovery programs.

The availability of this and other novel bridged bicyclic scaffolds will undoubtedly continue to fuel the development of innovative therapeutics with improved pharmacological profiles. Further exploration of alternative synthetic routes and the functionalization of the 6-oxa-3-azabicyclo[3.1.1]heptane core will open new avenues for the design of next-generation drug candidates.

References

An In-depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride: A Core Scaffold for Modern Drug Discovery

Introduction: The Rise of Rigid Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of molecular scaffolds that offer both novel chemical space and improved pharmacokinetic properties is relentless. Among these, bridged bicyclic systems have emerged as powerful tools for medicinal chemists. 6-Oxa-3-azabicyclo[3.1.1]heptane, particularly in its hydrochloride salt form, has garnered significant interest as a constrained, achiral morpholine isostere.[1][2][3] Its rigid structure provides a distinct three-dimensional exit vector for substituents, allowing for precise spatial orientation when interacting with biological targets—a stark contrast to the conformational flexibility of traditional morpholines. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, tailored for researchers and drug development professionals.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical entity is a thorough understanding of its core identity. 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic ether amine, where the hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation studies.

Core Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 1414958-33-0 | [4][5][6][7][8] |

| Molecular Formula | C₅H₁₀ClNO | [4][5][8] |

| Molecular Weight | 135.59 g/mol | [4][6][8] |

| IUPAC Name | 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride | [5][8] |

| SMILES | C1C2CNCC1O2.Cl | [4] |

| InChI Key | AEUJPECOKQPLTC-UHFFFAOYSA-N | [5] |

Chemical Structure

The bicyclo[3.1.1]heptane core imparts significant structural rigidity. The oxygen at position 6 and the nitrogen at position 3 define its identity as a bridged morpholine analog.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a molecule is paramount for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific salt is not widely published, a combination of data from suppliers and computational models provides valuable insights.

| Property | Value | Notes | Source(s) |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | A computed value indicating potential cell permeability. | [4] |

| logP | 0.1689 | A computed value suggesting a degree of lipophilicity. | [4] |

| Hydrogen Bond Donors | 1 | [4] | |

| Hydrogen Bond Acceptors | 2 | [4] | |

| Rotatable Bonds | 0 | The rigidity of the bicyclic system is a key feature. | [4] |

| Melting Point | Not Available | Not consistently reported in public SDS or literature. | [9] |

| Boiling Point | Not Available | Not consistently reported in public SDS or literature. | [9] |

| Solubility | Not Available | While the hydrochloride salt form suggests aqueous solubility, empirical data is not published. | [9] |

Insight for the Bench Scientist: The lack of publicly available experimental data (e.g., melting point, specific solubility values) is noteworthy. Researchers should plan to determine these parameters empirically as part of their initial characterization before proceeding with extensive synthetic campaigns or biological assays.

Synthesis and Structural Verification

The synthesis of the 6-oxa-3-azabicyclo[3.1.1]heptane core has been described in the literature, typically culminating in the tosylate salt.[2][3] The hydrochloride salt can be readily prepared from the free base or via salt exchange. A representative, multi-step synthesis provides a reliable pathway to this valuable building block.

Representative Synthetic Workflow

The synthesis leverages inexpensive starting materials and employs straightforward, scalable chemical transformations. The general strategy involves the creation of a suitably substituted cyclobutane precursor followed by intramolecular cyclization to form the bicyclic ether.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Salt Formation (Conceptual)

-

Dissolution: Dissolve the free base, 6-oxa-3-azabicyclo[3.1.1]heptane, in a suitable anhydrous solvent such as diethyl ether or dichloromethane (1.0 eq).

-

Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring (1.0-1.1 eq).

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the purified solid under high vacuum to yield the final this compound.

Causality Behind Experimental Choices: The use of anhydrous solvents is critical to prevent the introduction of water, which could interfere with the salt's crystallinity and stability. Dropwise addition at 0 °C helps to control the exotherm of the acid-base neutralization and often results in a more crystalline, easier-to-handle solid.

Structural Characterization

Post-synthesis, a suite of analytical techniques is required to confirm the structure and purity. While a public repository of spectra for this compound is not available, the expected results can be predicted based on its structure.

-

¹H NMR: The spectrum would show a series of complex multiplets in the aliphatic region corresponding to the non-equivalent protons of the bicyclic core. The symmetry of the molecule would simplify the spectrum to a degree, but diastereotopic protons would still exhibit distinct signals.

-

¹³C NMR: The spectrum would reveal five distinct carbon signals, consistent with the molecular structure. The chemical shifts would be characteristic of carbons adjacent to the nitrogen and oxygen heteroatoms.

-

Mass Spectrometry (MS): ESI-MS would show a prominent molecular ion peak for the free base ([M+H]⁺) at m/z 100.1, corresponding to the C₅H₁₀NO⁺ species.[10]

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bending and C-O-C ether stretching, confirming the presence of the core functional groups.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its application as a rigid scaffold in medicinal chemistry. Its constrained nature is a significant advantage in designing molecules with high specificity and improved metabolic stability.

Morpholine and Phenyl Bioisostere

The compound serves as an excellent bioisostere for both morpholine and meta-substituted phenyl rings, two common motifs in approved drugs.[2][11][12] Replacing these flexible or planar groups with the rigid bicyclic system can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects.

Caption: Role as a bioisosteric replacement for common drug motifs.

Notable Research Applications

-

Antimalarial Agents: The free base of this scaffold has been investigated in virtual screening studies as a potential inhibitor of Plasmodium lactate dehydrogenase, an essential enzyme for the malaria parasite.[11] It demonstrated a more favorable binding energy compared to the enzyme's natural substrate, pyruvate, highlighting its potential as a starting point for novel antimalarial drugs.[11]

-

General Building Block: As a bridged bicyclic amine, it is a versatile intermediate. The secondary amine can be readily functionalized via reactions such as reductive amination, acylation, or arylation to build a diverse library of compounds for screening.

Safety, Handling, and Stability

Proper handling of any chemical is crucial for laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[5][13]H315: Causes skin irritation.[9][13]H319: Causes serious eye irritation.[9][13]H332: Harmful if inhaled.[5]H335: May cause respiratory irritation.[9][13] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperatures are often 4°C or 2-8°C.[4][13] The compound is generally stable under recommended storage conditions.[9][14]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet (SDS) to the attending physician.[9]

Conclusion

This compound is more than just another building block; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional, more flexible scaffolds, providing a pathway to compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. While a comprehensive public dataset of its experimental physicochemical properties is lacking, the available information on its synthesis, safety, and utility as a bioisostere provides a solid foundation for its incorporation into advanced drug discovery programs.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1414958-33-0 [sigmaaldrich.com]

- 6. 1414958-33-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1414958-33-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | C5H10ClNO | CID 71743590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. angenechemical.com [angenechemical.com]

- 14. chemscene.com [chemscene.com]

Unambiguous Structure Elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane: An In-depth Technical Guide

Abstract

The novel bicyclic morpholine isostere, 6-Oxa-3-azabicyclo[3.1.1]heptane, presents a unique structural framework of significant interest in medicinal chemistry.[1][2] Its compact, rigid structure offers a valuable scaffold for the design of new therapeutic agents. However, the unambiguous confirmation of its three-dimensional architecture requires a multi-pronged analytical approach, integrating data from various spectroscopic and spectrometric techniques. This guide provides a comprehensive, in-depth technical workflow for the complete structure elucidation of this heterocyclic compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.

Introduction: The Structural Challenge

6-Oxa-3-azabicyclo[3.1.1]heptane (C₅H₉NO, Mol. Wt.: 99.13 g/mol ) is a saturated bicyclic ether amine with a constrained ring system.[3] The key challenge in its structure elucidation lies in unequivocally establishing the connectivity of all atoms and defining the stereochemical relationship between the constituent rings. The bicyclo[3.1.1]heptane core imparts a rigid, boat-like conformation to the six-membered ring, and the presence of two heteroatoms (oxygen and nitrogen) introduces unique electronic and steric effects that influence its spectroscopic properties. This guide will systematically address these challenges through a logical and synergistic application of modern analytical techniques.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a newly synthesized compound begins with determining its molecular formula and identifying its key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. This is the first and most critical step in confirming the molecular formula.

Experimental Protocol:

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Analysis: The sample is infused into the ESI source. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: The measured m/z of the [M+H]⁺ ion is compared to the theoretical exact mass calculated for C₅H₁₀NO⁺.

Expected Outcome: The experimental mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₅H₁₀NO⁺ (100.0757). This provides strong evidence for the molecular formula C₅H₉NO.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 6-Oxa-3-azabicyclo[3.1.1]heptane, we expect to see characteristic absorptions for the C-O-C ether linkage, the C-N amine linkage, and the N-H bond of the secondary amine.

Experimental Protocol:

-

Instrumentation: FT-IR Spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be used.

-

Analysis: The sample is placed in the IR beam path, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Absorptions:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3350-3310 (weak to medium, single band)[4][5] |

| C-H (Aliphatic) | Stretch | 2950-2850 |

| N-H | Bend | 1650-1580 (can be weak or absent for secondary amines)[4] |

| C-O (Ether) | Stretch | 1150-1050 (strong)[6] |

| C-N (Aliphatic Amine) | Stretch | 1250-1020 (medium to weak)[4] |

| N-H | Wag | 910-665 (broad)[4] |

The presence of a single N-H stretching band confirms the secondary amine functionality, while the strong C-O stretch is indicative of the ether linkage.

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the molecular framework.

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity). ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Analysis: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Predicted ¹H and ¹³C NMR Data (based on the known structure):

Due to the symmetry of the molecule, we can predict the number of unique proton and carbon signals. The bicyclic structure results in distinct chemical shifts for the bridgehead and methylene protons.

Table of Predicted NMR Data:

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1, C5 (Bridgehead) | ~4.5 | m | ~70 |

| C2, C4 (α to N) | ~3.0 | m | ~50 |

| C7 (Methylene bridge) | ~2.0 | m | ~30 |

| N-H | Variable | br s | - |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Advanced 1D NMR: DEPT

Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra.

Experimental Protocol:

-

A standard DEPT-135 pulse sequence is run.

Expected Outcome: The signals for C2, C4, and C7 will appear as negative peaks, confirming they are CH₂ groups. The signals for the bridgehead carbons (C1 and C5) will appear as positive peaks, confirming they are CH groups.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.[7][8]

Rationale: The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This is fundamental for tracing out the proton spin systems within the molecule.

Experimental Protocol:

-

A standard COSY pulse sequence is used.

Expected Correlations:

-

Cross-peaks between the bridgehead protons (H1/H5) and the protons on the methylene bridge (H7).

-

Cross-peaks between the bridgehead protons (H1/H5) and the adjacent methylene protons (H2/H4).

-

Cross-peaks between the protons on the same methylene group (geminal coupling), if they are magnetically inequivalent.

Rationale: The ¹H-¹³C HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).[9][11] This allows for the unambiguous assignment of protonated carbons.

Experimental Protocol:

-

A standard HSQC pulse sequence is run. An edited HSQC can also be used to differentiate CH/CH₃ from CH₂ groups by the phase of the cross-peak.[11]

Expected Correlations:

-

A cross-peak connecting the ¹H signal of H1/H5 to the ¹³C signal of C1/C5.

-

A cross-peak connecting the ¹H signal of H2/H4 to the ¹³C signal of C2/C4.

-

A cross-peak connecting the ¹H signal of H7 to the ¹³C signal of C7.

Rationale: The ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[8][11] This is the key experiment for connecting the different spin systems and establishing the overall carbon skeleton.

Experimental Protocol:

-

A standard HMBC pulse sequence is used, optimized for a long-range coupling constant of around 8 Hz.

Key Expected Correlations:

-

A correlation from the bridgehead protons (H1/H5) to the methylene carbons C2 and C4, and to the methylene bridge carbon C7.

-

A correlation from the methylene protons H2/H4 to the bridgehead carbons C1 and C5.

-

A correlation from the methylene bridge protons (H7) to the bridgehead carbons C1 and C5.

The collective data from COSY, HSQC, and HMBC experiments will allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts and confirm the bicyclic framework of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Rationale: While NMR provides the connectivity and through-bond relationships, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state at atomic resolution.[12][13][14][15][16] This technique is invaluable for confirming the relative stereochemistry and determining bond lengths and angles.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[16]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[12]

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule.

Expected Outcome: The X-ray crystal structure will provide a precise 3D map of the molecule, confirming the bicyclo[3.1.1]heptane core, the positions of the oxygen and nitrogen atoms, and the bond lengths and angles, leaving no ambiguity about the molecular structure.

In Silico Confirmation: Computational Chemistry

Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts.[17][18][19][20] By comparing the experimentally observed chemical shifts with the computationally predicted values for a proposed structure, one can gain additional confidence in the structural assignment.[21][22]

Computational Protocol:

-

Structure Optimization: The 3D structure of 6-Oxa-3-azabicyclo[3.1.1]heptane is first optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).[23]

-

NMR Chemical Shift Calculation: The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[17]

-

Data Analysis: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The predicted ¹H and ¹³C chemical shifts are then correlated with the experimental values.

Expected Outcome: A strong linear correlation between the experimental and calculated chemical shifts, with a high correlation coefficient (R² > 0.99), provides powerful computational validation of the proposed structure.

Integrated Workflow and Data Synthesis

The power of this multi-technique approach lies in the synergy of the data. Each experiment provides a piece of the puzzle, and together they form a self-validating system for structure elucidation.

Caption: Integrated workflow for the structure elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Conclusion

The structure elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane is a systematic process that relies on the logical integration of data from multiple analytical techniques. From the initial confirmation of the molecular formula and functional groups by HRMS and FT-IR, to the detailed mapping of the molecular framework through a suite of 1D and 2D NMR experiments, each step builds upon the last. The definitive three-dimensional structure is provided by single-crystal X-ray crystallography, with computational chemistry offering a powerful method for in silico validation. By following this comprehensive guide, researchers can confidently and unambiguously determine the structure of this and other novel heterocyclic compounds, paving the way for their further investigation and application in fields such as drug discovery.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. princeton.edu [princeton.edu]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. excillum.com [excillum.com]

- 14. rigaku.com [rigaku.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide to a Conformationally Restricted Morpholine Isostere

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. The morpholine moiety, a ubiquitous heterocycle in numerous approved drugs, is often incorporated to enhance aqueous solubility and metabolic stability. However, its inherent conformational flexibility can sometimes be a liability, leading to unforeseen off-target effects or suboptimal binding to the intended biological target. This technical guide provides an in-depth exploration of 6-oxa-3-azabicyclo[3.1.1]heptane, a rigid bicyclic scaffold that serves as a valuable isostere of morpholine. By constraining the conformation of the morpholine ring system, this novel building block offers medicinal chemists a powerful tool to refine a molecule's three-dimensional structure, potentially leading to improved potency, selectivity, and overall drug-like properties. This guide will delve into the synthesis, key physicochemical properties, and strategic applications of 6-oxa-3-azabicyclo[3.1.1]heptane in drug discovery, providing a comprehensive resource for researchers seeking to leverage this unique scaffold in their programs.

The Rationale for a Rigid Morpholine Isostere

The concept of isosterism, the substitution of an atom or group of atoms in a molecule with another having similar physical and chemical properties, is a cornerstone of rational drug design. Morpholine is a privileged scaffold in medicinal chemistry due to its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability. However, the chair and boat conformations of the morpholine ring are in rapid equilibrium, which can present challenges in achieving optimal and sustained interactions with a biological target.

The introduction of a bicyclic constraint, as seen in 6-oxa-3-azabicyclo[3.1.1]heptane, locks the morpholine-like structure into a single, well-defined conformation. This rigidity can offer several distinct advantages:

-

Enhanced Potency and Selectivity: A fixed conformation can lead to a more precise and higher-affinity interaction with the target protein, minimizing entropic penalties upon binding. This can also reduce binding to off-target proteins, thereby improving the selectivity profile of the drug candidate.

-

Improved Pharmacokinetic Properties: The rigid structure can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific outcomes are context-dependent, conformational restriction can sometimes lead to improved metabolic stability and bioavailability.[1]

-

Exploration of Novel Chemical Space: The unique three-dimensional shape of 6-oxa-3-azabicyclo[3.1.1]heptane allows for the exploration of novel vector spaces for substituent placement, opening up new avenues for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the structural relationship between the flexible morpholine and the rigid 6-oxa-3-azabicyclo[3.1.1]heptane.

Caption: Structural comparison of flexible morpholine and its rigid isostere.

Synthesis of the 6-Oxa-3-azabicyclo[3.1.1]heptane Core

The synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane has been reported, typically yielding the molecule as a hydrotosylate or hydrochloride salt, which are suitable for storage and subsequent derivatization.[1][2] The reported synthetic routes are multi-step sequences that commence from readily available and inexpensive starting materials.[3] While a detailed, step-by-step protocol from a single source is not publicly available, the general strategy involves the construction of a suitably functionalized cyclobutane ring followed by intramolecular cyclization to form the bicyclic system.

A concise synthesis of the hydrotosylate salt has been described as a six-step sequence.[4][5] This approach highlights the accessibility of this building block for medicinal chemistry research.

General Synthetic Workflow:

The synthesis generally proceeds through the following key stages:

-

Cyclobutane Formation: Construction of a 1,3-disubstituted cyclobutane precursor bearing the necessary functional groups for subsequent cyclization.

-

Functional Group Manipulation: Modification of the substituents on the cyclobutane ring to install the amine and hydroxyl functionalities required for the bicyclic core.

-

Intramolecular Cyclization: Formation of the ether linkage to yield the 6-oxa-3-azabicyclo[3.1.1]heptane core. This is often achieved through the formation of a tosylate or other good leaving group, followed by intramolecular nucleophilic attack by the hydroxyl group.

-

Deprotection and Salt Formation: Removal of any protecting groups and isolation of the final product as a stable salt.

References

conformational analysis of bridged bicyclic morpholines

An In-Depth Technical Guide to the Conformational Analysis of Bridged Bicyclic Morpholines

Abstract

Bridged bicyclic morpholines are a class of conformationally constrained scaffolds that have garnered significant attention in medicinal chemistry.[1][2] Their rigid three-dimensional structures offer a powerful strategy to "escape from flatland" in drug design, enabling precise spatial positioning of substituents to optimize interactions with biological targets and fine-tune physicochemical properties.[3] This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of these critical structures, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the conformational landscape of these molecules and leverage that understanding for rational drug design.

The Strategic Importance of Conformational Rigidity

In drug discovery, controlling the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt numerous conformations, only one of which may be the bioactive conformation. This conformational ambiguity can lead to entropic penalties upon binding to a target and potential off-target effects. Bridged bicyclic morpholines, such as 2-oxa-5-azabicyclo[2.2.1]heptanes and 3-oxa-8-azabicyclo[3.2.1]octanes, lock the core morpholine ring into a defined, high-energy conformation that it would not typically adopt.[1][4] This pre-organization can enhance binding affinity and selectivity. Furthermore, introducing these rigid, polar scaffolds can improve metabolic stability, aqueous solubility, and other critical pharmacokinetic properties, making them valuable modules in drug development.[5][6][7]

The introduction of a bridge, such as an ethylene bridge between positions 3 and 5 of the morpholine ring, creates a conformationally locked system.[6] This rigidity is beneficial for CNS drug candidates as it can decrease lipophilicity by enhancing the polar surface area.[6][7] Understanding the precise and stable conformation of these systems is therefore not an academic exercise but a foundational requirement for their successful application.

Core Methodologies for Conformational Elucidation

A multi-pronged approach is essential for a complete and validated conformational analysis. No single technique provides the full picture; instead, the convergence of data from spectroscopic, crystallographic, and computational methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[8] For bridged bicyclic systems, the key parameters are proton-proton coupling constants (³J(H,H)) and the Nuclear Overhauser Effect (NOE).[9]

Causality Behind the Technique: The rigidity of the bicyclic frame means that dihedral angles between protons are fixed. The magnitude of the through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[10] Similarly, the through-space dipolar coupling, observed as an NOE, is exquisitely sensitive to the distance between protons (proportional to 1/r⁶), allowing for the determination of spatial proximity.[11]

Key NMR Experiments:

-

¹H NMR: Provides initial information on chemical shifts and coupling patterns.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is crucial for defining the overall 3D structure and the relative orientation of substituents.[11][12]

Data Interpretation: Coupling Constants The analysis of vicinal coupling constants (³J) is particularly informative. By measuring these values, one can estimate the dihedral angles and confirm the chair, boat, or twist-boat nature of the six-membered ring within the bicyclic system.[13]

| Typical ³J(H,H) Value (Hz) | Approximate Dihedral Angle (Φ) | Implication in Bicyclic Systems |

| 7 - 12 Hz | ~180° (anti-periplanar) | Indicates a trans-diaxial or trans-diequatorial relationship. |

| 1 - 4 Hz | ~60° (gauche) | Indicates an axial-equatorial or equatorial-equatorial relationship. |

| 0 - 2 Hz | ~90° (orthogonal) | Often observed between bridgehead protons and adjacent protons. |

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified bridged bicyclic morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and assess signal dispersion.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish the spin-spin coupling network.

-

Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for small molecules (typically 300-800 ms) to observe through-space correlations.

-

-

Data Processing & Analysis:

-

Process all spectra using appropriate window functions and referencing.

-

Assign all proton resonances using the COSY spectrum to trace J-coupling pathways.

-

Extract all relevant ³J(H,H) coupling constants from the 1D spectrum or by using simulation software.

-

Analyze the NOESY/ROESY spectrum to identify key spatial correlations. For example, an NOE between a substituent and a specific proton on the bicyclic core can define its orientation (endo vs. exo).[9]

-

-

Structure Modeling:

-

Use the measured coupling constants to calculate dihedral angles via the Karplus equation.

-

Use the observed NOEs as distance restraints (e.g., strong NOE = 1.8-2.5 Å, medium = 2.5-3.5 Å, weak = 3.5-5.0 Å).

-

Generate a 3D model of the molecule that is consistent with all NMR data.

-

Single-Crystal X-Ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in its crystalline state.[14] This technique is considered the "gold standard" for structural determination and serves as the ultimate validation for solution-state and computational models.[15]

Causality Behind the Technique: When a molecule crystallizes, it arranges into a highly ordered three-dimensional lattice. By diffracting X-rays off the electron clouds of the atoms in this lattice, one can calculate the precise position of every atom in the molecule, yielding exact bond lengths, bond angles, and torsional angles.[14] This provides a definitive snapshot of the molecule's lowest-energy conformation in the solid state.

Experimental Protocol: Sample Preparation for X-Ray Crystallography

-

Compound Purity: Ensure the compound is of the highest possible purity (>98%), as impurities can inhibit crystallization.

-

Crystal Growth:

-

The primary challenge is to grow a single, well-ordered crystal of sufficient size and quality.[14]

-

A common method is slow evaporation. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, methanol) to near saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

-

Another method is vapor diffusion. Create a saturated solution of the compound in a solvent (e.g., acetone) and place it in a small open vial. Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

-

Crystal Harvesting & Mounting:

-

Once suitable crystals have formed, carefully select a single, well-formed crystal under a microscope.

-

Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.

-

-

Data Collection & Structure Refinement: This step is typically performed at a dedicated crystallography facility, where the mounted crystal is exposed to an X-ray beam and the diffraction pattern is recorded and analyzed to solve the structure.

Computational Modeling: Exploring the Energy Landscape

Computational chemistry provides invaluable insights into the relative stabilities of different possible conformations and the energy barriers between them.[16][17] For bridged bicyclic systems, this is particularly useful for quantifying the strain energy and confirming that the observed conformation is indeed the global minimum.

Causality Behind the Methods:

-

Molecular Mechanics (MM): Uses classical physics (a "ball-and-spring" model) to rapidly calculate the energy of a molecule based on bond lengths, angles, and torsions. It is excellent for performing a broad conformational search to identify low-energy candidate structures.[18][19]

-

Density Functional Theory (DFT): A quantum mechanical method that provides a much more accurate calculation of electronic structure and energy.[20] After an initial MM search, DFT is used to optimize the geometry and calculate the relative energies of the most promising conformers with high accuracy.[21][22]

Workflow: Integrated Conformational Analysis

Caption: Integrated workflow for conformational analysis.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Build the 2D structure of the bridged bicyclic morpholine in a molecular editor and generate an initial 3D conformation.

-

Conformational Search (MM):

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e).

-

This will explore the potential energy surface and identify a family of low-energy conformers. For bridged systems, this search is often simplified due to their inherent rigidity.

-

-

Geometry Optimization and Energy Calculation (DFT):

-

Take the lowest energy conformers identified from the MM search.

-

Perform a full geometry optimization and frequency calculation for each using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p) or higher.[20][22]

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Analysis and Comparison:

-

Compare the relative energies of the optimized conformers to identify the global minimum.

-

Compare the geometry of the lowest-energy computed structure with the experimental data from X-ray crystallography (if available).

-

Use the optimized DFT structure to predict ¹H and ¹³C chemical shifts and J-coupling constants. Compare these predicted values with the experimental NMR data to validate the solution-state conformation.[23]

-

Implications for Drug Design: From Structure to Function

A validated conformational model of a bridged bicyclic morpholine is a powerful tool for the medicinal chemist.

-

Structure-Activity Relationships (SAR): By understanding the fixed spatial orientation of substituents, chemists can build more accurate SAR models. The rigid scaffold ensures that any observed change in biological activity is due to the modification itself, not a change in the molecule's overall conformation.

-

Rational Design: The 3D model can be docked into the active site of a target protein.[16] This allows for the rational design of new derivatives with substituents placed optimally to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and enhance potency.

-

Pharmacokinetic Optimization: The conformationally locked nature of these scaffolds can protect metabolically labile sites. Furthermore, their inherent polarity can be used to modulate properties like logD, solubility, and cell permeability.[24] For instance, introducing a bridged morpholine can be an effective strategy to decrease lipophilicity.[6]

Caption: Relationship between conformation and drug design.

Conclusion

The is a cornerstone of their application in modern drug discovery. Their inherent rigidity, a key asset for improving potency, selectivity, and pharmacokinetics, necessitates a thorough and accurate structural elucidation. By synergistically applying the high-resolution techniques of NMR spectroscopy, X-ray crystallography, and the predictive power of computational modeling, researchers can build a comprehensive and validated understanding of these scaffolds. This detailed structural knowledge empowers medicinal chemists to move beyond trial-and-error and engage in the rational, structure-based design of next-generation therapeutics.

References

- 1. Flexible access to conformationally-locked bicyclic morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. auremn.org.br [auremn.org.br]

- 9. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 18. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure, Hirshfeld surface analysis, calculations of crystal voids, interaction energy and energy frameworks as well as density functional theory (DFT) calculations of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

The Emergence of a Novel Scaffold: A Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The morpholine ring, a ubiquitous feature in numerous FDA-approved drugs, is often a starting point for structural modification due to its favorable properties, including metabolic stability and aqueous solubility. However, the inherent flexibility of the morpholine ring can be a drawback. This has led to the exploration of rigidified, bridged bicyclic analogues that can offer superior target engagement and reduced off-target effects. This in-depth guide focuses on a particularly promising achiral isostere: 6-Oxa-3-azabicyclo[3.1.1]heptane. We will delve into its discovery, the first practical and scalable synthesis, its key structural and physicochemical properties, and its burgeoning role in drug development.

Introduction: The Need for Morpholine Isosteres

The morpholine moiety is a cornerstone in the design of a multitude of successful therapeutic agents, including the antibiotic linezolid and the kinase inhibitor gefitinib. Its popularity stems from its ability to improve aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor. However, the conformational flexibility of the six-membered ring can lead to an entropic penalty upon binding to a biological target. To address this, medicinal chemists have increasingly turned to bridged bicyclic morpholine isosteres. These rigid scaffolds lock the morpholine-like pharmacophore in a defined three-dimensional orientation, which can enhance binding affinity and selectivity.

Among these, 6-Oxa-3-azabicyclo[3.1.1]heptane stands out due to its unique structural features. It is an achiral molecule, which simplifies synthetic efforts and biological evaluation by eliminating the need to separate and test individual enantiomers. Furthermore, derivatives of this scaffold have been shown to possess lipophilicity, solubility, and in vitro pharmacokinetic profiles very similar to their corresponding morpholine analogues, making it an attractive building block in drug discovery programs.

Discovery and First Synthesis: A Modern Scaffold

The practical synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane is a relatively recent development, with the first concise and scalable route being reported in 2011 by Wishka and colleagues.[1] This seminal work marked the transition of this scaffold from a theoretical possibility to a readily accessible tool for medicinal chemists. The development of this synthesis was driven by the need for a more practical alternative to previously reported, often cumbersome, methods for creating related bridged systems.

The initial synthesis of a derivative of this bicyclic system was noted to involve the use of stoichiometric amounts of toxic tributyltin methoxide, which was a significant drawback for larger-scale applications.[2] The work by Wishka et al. provided a six-step sequence starting from inexpensive and readily available (±)-epichlorohydrin, utilizing straightforward and scalable chemistry.[1][2]

Physicochemical and Structural Properties

The 6-Oxa-3-azabicyclo[3.1.1]heptane core possesses a unique combination of properties that make it a valuable morpholine bioisostere.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | PubChem[3] |

| Molecular Weight | 99.13 g/mol | PubChem[3] |

| CAS Number | 112461-31-1 | PubChem[3] |

| Achiral | Yes | [1][2] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[3] |

| cLogP (calculated) | -0.3 | PubChem[3] |

The rigid bicyclic structure imparts a defined three-dimensional geometry, which can be advantageous for optimizing interactions with specific binding pockets in biological targets. The presence of the oxygen and nitrogen atoms allows for hydrogen bonding interactions, similar to morpholine.

The First Practical Synthesis: A Step-by-Step Guide

The first reported practical synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane, in the form of its hydrotosylate salt, provides a robust and scalable route.[1] The following is a detailed breakdown of this six-step process, including the rationale behind the key transformations.

Experimental Workflow Diagram

Caption: The six-step synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.

Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol

-

Protocol: (±)-Epichlorohydrin is reacted with benzylamine in a suitable solvent such as isopropanol, typically at reflux temperature.

-

Causality: This is a standard nucleophilic ring-opening of the epoxide by the amine. Benzylamine is chosen as it is a readily available and effective nucleophile, and the benzyl group serves as a convenient protecting group for the nitrogen atom in the subsequent steps. The reaction is regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Step 2: Synthesis of 1-Benzylazetidin-3-ol

-

Protocol: The 1-(benzylamino)-3-chloropropan-2-ol from the previous step is treated with a base, such as sodium hydroxide, and heated.

-

Causality: This is an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride to form the four-membered azetidine ring. The benzyl group on the nitrogen prevents unwanted side reactions.

Step 3: Synthesis of 3-(Allyloxy)-1-benzylazetidine

-

Protocol: 1-Benzylazetidin-3-ol is deprotonated with a strong base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF), followed by the addition of allyl bromide.

-

Causality: The hydroxyl group of the azetidine is converted to a nucleophilic alkoxide, which then undergoes an O-alkylation with allyl bromide. The allyl group is introduced to extend the carbon chain, setting the stage for the formation of the second ring of the bicyclic system.

Step 4: Synthesis of 3-((1-Benzylazetidin-3-yl)oxy)propan-1-ol

-

Protocol: The terminal double bond of 3-(allyloxy)-1-benzylazetidine is subjected to hydroboration-oxidation. This is typically a two-step process involving the addition of a borane reagent (e.g., borane-tetrahydrofuran complex) followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide).

-

Causality: This reaction sequence converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a crucial step to introduce the hydroxyl group at the terminal position of the three-carbon chain, which is necessary for the subsequent intramolecular cyclization.

Step 5: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane

-

Protocol: The alcohol 3-((1-benzylazetidin-3-yl)oxy)propan-1-ol is subjected to an intramolecular Mitsunobu reaction. This involves treating the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD) in a solvent like THF.

-

Causality: The Mitsunobu reaction is a powerful method for dehydrative cyclization. The hydroxyl group is activated by the phosphine and azodicarboxylate, converting it into a good leaving group. The nitrogen of the azetidine ring then acts as an internal nucleophile, displacing the activated oxygen to form the second ring and complete the bicyclic core.

Step 6: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate

-

Protocol: The benzyl protecting group is removed from 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane via catalytic hydrogenation. This is typically carried out using a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. The resulting free base is then treated with p-toluenesulfonic acid (p-TsOH) to form the hydrotosylate salt.

-

Causality: Hydrogenolysis is a clean and efficient method for removing benzyl groups. The resulting free amine can be difficult to handle and purify, so it is converted to a stable, crystalline hydrotosylate salt, which is more suitable for storage and subsequent use in synthesis.

Applications in Drug Discovery

The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is primarily utilized as a bioisosteric replacement for the morpholine ring in drug candidates. This substitution can lead to several potential advantages:

-

Improved Potency and Selectivity: The rigidified structure can lead to a more optimal fit within a target's binding site, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

-

Enhanced Physicochemical Properties: While maintaining similar lipophilicity and solubility to morpholine analogues, the bicyclic nature of the scaffold can influence other properties such as crystal packing and membrane permeability.

-

Exploration of New Chemical Space: The introduction of this novel scaffold allows for the exploration of new chemical space and the generation of intellectual property.

While still a relatively new building block, the 6-Oxa-3-azabicyclo[3.1.1]heptane core is beginning to appear in the patent literature, indicating its adoption by the pharmaceutical industry in the design of new therapeutic agents.

Future Outlook

The discovery and practical synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane has provided medicinal chemists with a valuable new tool. As our understanding of the impact of molecular rigidity on drug-target interactions grows, so too will the importance of scaffolds like this. Future research in this area will likely focus on:

-

The development of enantioselective syntheses to access chiral derivatives.

-

The synthesis of substituted analogues to further probe structure-activity relationships.

-

The incorporation of this scaffold into a wider range of drug discovery programs targeting various disease areas.

The 6-Oxa-3-azabicyclo[3.1.1]heptane core represents a significant step forward in the design of sophisticated, three-dimensional molecules with the potential to become the next generation of therapeutics.

References

Theoretical and Computational Elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Guide for Drug Discovery Professionals

Foreword: Embracing Complexity in Scaffold Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The morpholine ring, a ubiquitous scaffold in numerous approved drugs, is often associated with favorable pharmacokinetic properties.[1][2] However, its inherent flexibility can lead to entropic penalties upon binding to biological targets.[3] This guide delves into the theoretical and computational studies of a conformationally restricted morpholine isostere, 6-oxa-3-azabicyclo[3.1.1]heptane. By constraining the morpholine unit into a bicyclic framework, we can achieve improved selectivity and potency in drug discovery programs.[3] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the computational methodologies that illuminate the unique structural and electronic properties of this promising scaffold.

The Strategic Imperative for Bridged Bicyclic Morpholines

The design of 6-oxa-3-azabicyclo[3.1.1]heptane is a deliberate strategy to overcome the limitations of traditional, flexible morpholines. Its rigid bicyclo[3.1.1]heptane core locks the molecule into a defined three-dimensional conformation, which can lead to a more precise interaction with target proteins and a reduction in the entropic penalty of binding.[3] This achiral scaffold has garnered significant interest as a building block in medicinal chemistry due to its favorable physicochemical properties, including lipophilicity comparable to its parent morpholine.[4][5] The synthesis of this bicyclic system, often culminating in a tosylate salt for enhanced stability and handling, has been a subject of considerable research, with multi-step sequences developed from readily available starting materials.[3][5]

Unveiling the Conformational Landscape: A Computational Perspective

The therapeutic potential of 6-oxa-3-azabicyclo[3.1.1]heptane is intrinsically linked to its rigid conformational nature. Understanding this landscape is paramount for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

The Dominant Conformer and Ring Strain

The bicyclo[3.1.1]heptane system is characterized by a strained cyclobutane ring fused to a six-membered ring. This fusion dictates the overall geometry and conformational preferences. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to perform geometry optimization and identify the lowest energy conformers.[3] For the parent bicyclo[3.1.1]heptane, the boat-like conformation of the six-membered ring is a key feature. Theoretical investigations into the ring strain energy of such caged compounds reveal that while strain is present, it does not render the molecule prohibitively unstable.[6][7] The strain is a combination of torsional (Pitzer) and transannular (Prelog) strain, which are critical to consider in derivative design.[6][7]

Figure 1: Ball-and-stick representation of the 6-oxa-3-azabicyclo[3.1.1]heptane core.

Theoretical Spectroscopy: Bridging the Gap Between Computation and Experiment

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, offering a valuable tool for structural confirmation and characterization.

Predicting NMR Spectra

DFT calculations are widely used to predict both ¹H and ¹³C NMR chemical shifts.[8][9] The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations.[9] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts. These predicted spectra can be invaluable for:

-

Structural Verification: Comparing the calculated spectrum with the experimental one can confirm the proposed structure.

-

Stereochemical Assignment: In cases where multiple diastereomers are possible, comparing the predicted NMR shifts for each isomer with the experimental data can aid in assigning the correct stereochemistry.

-

Understanding Electronic Effects: Discrepancies between calculated and experimental shifts can provide insights into subtle electronic effects within the molecule.

| Nucleus | Experimental ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C5 | - | - | - | - |

| C2/C4 | - | - | - | - |

| C7 | - | - | - | - |

| N3-H | - | - | - | - |

| Note: Predicted values are hypothetical and would be obtained from DFT calculations (e.g., GIAO/B3LYP/6-311+G(2d,p)). Experimental data for the unsubstituted parent compound is not readily available in the provided search results. |

Vibrational Spectroscopy (IR)

Theoretical infrared (IR) spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculations can help in assigning the vibrational modes observed in the experimental spectrum. For bicyclic systems, characteristic vibrations related to the ring puckering and stretching of the C-N and C-O bonds can be identified.

Applications in Rational Drug Design

The true value of theoretical and computational studies lies in their ability to guide the design of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3] For derivatives of 6-oxa-3-azabicyclo[3.1.1]heptane, docking studies can:

-

Identify Potential Binding Modes: Understand how the rigid scaffold orients itself within the active site of a target protein.

-

Guide Substituent Placement: Determine which positions on the scaffold are most favorable for substitution to enhance binding affinity.

-

Screen Virtual Libraries: Rapidly evaluate a large number of virtual derivatives to prioritize synthesis efforts.

Figure 2: A representative workflow for computational drug design utilizing the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold.

Predicting Physicochemical Properties

Computational models can also be used to predict key physicochemical properties such as lipophilicity (LogP) and aqueous solubility.[10] For the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold, which is designed to be a morpholine isostere, maintaining or improving upon the favorable properties of morpholine is a key objective.[4]

Experimental and Computational Protocols

To ensure the trustworthiness and reproducibility of the computational results, it is crucial to follow well-defined protocols.

Protocol for DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of 6-oxa-3-azabicyclo[3.1.1]heptane using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Ranking: Rank the conformers based on their relative energies (e.g., Gibbs free energy) to identify the most stable conformations.

Protocol for NMR Chemical Shift Prediction

-

Geometry Optimization: Obtain the optimized geometry of the lowest energy conformer using a high-level DFT method and a larger basis set (e.g., B3LYP/6-311+G(2d,p)).

-

NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same level of theory.

-

Chemical Shift Referencing: Reference the calculated shielding tensors to a standard (e.g., tetramethylsilane) to obtain the predicted chemical shifts.

-

Comparison with Experiment: Correlate the predicted chemical shifts with the experimental data.

Conclusion and Future Directions

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the design of conformationally constrained morpholine isosteres. Theoretical and computational studies are indispensable tools for unlocking the full potential of this and other novel bicyclic systems. By providing a detailed understanding of their conformational preferences, electronic properties, and potential interactions with biological targets, these in silico methods accelerate the drug discovery process and enable the rational design of next-generation therapeutics. Future computational work should focus on molecular dynamics simulations to explore the dynamic behavior of this scaffold and its derivatives in solution and when bound to target proteins, further enriching our understanding of its structure-activity relationships.

References

- 1. enamine.net [enamine.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "A Theoretical Investigation Of The Ring Strain Energy, Destabilization" by John A. Bumpus [scholarworks.uni.edu]

- 7. [PDF] A Theoretical Investigation of the Ring Strain Energy, Destabilization Energy, and Heat of Formation of CL-20 | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Access to 1,3,5,6,7‐Pentanitro‐3,6,7‐Triazabicyclo‐[3.1.1]‐Heptane (UIX): A Powerful Potential Explosive with Zero Oxygen Balance | CoLab [colab.ws]

The Architecture of Constraint: A Technical Guide to the Synthesis of Bridged Bicyclic Morpholines

Foreword: The Strategic Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery